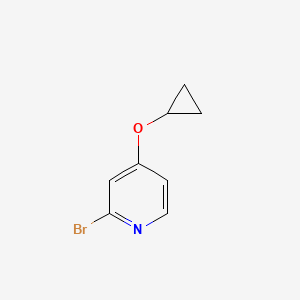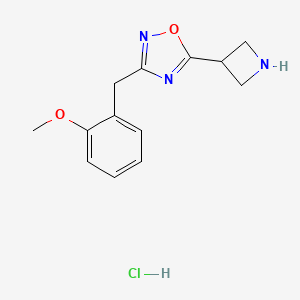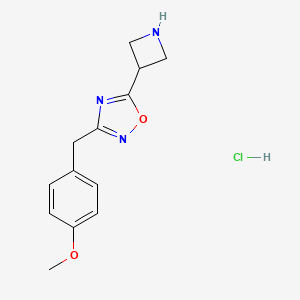![molecular formula C13H11ClN2OS B1379147 3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1797776-22-7](/img/structure/B1379147.png)
3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
Descripción general
Descripción
The compound “3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a cyclopenta[b]thiophen ring, which is a fused five-membered and six-membered ring system with a sulfur atom in the five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the functional groups. The presence of the nitrogen in the pyridine ring and the sulfur in the cyclopenta[b]thiophen ring would likely have a significant impact on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present and the electronic properties of the rings. The pyridine ring is aromatic and relatively stable, but the nitrogen can act as a base or nucleophile. The amine group at the 2-position of the cyclopenta[b]thiophen could also act as a base or nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the nitrogen and sulfur atoms could increase its polarity compared to hydrocarbon structures .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds structurally related to 3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has focused on synthesis methods and structural analysis. For instance, one study described the synthesis of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, starting from a compound structurally similar to the one . The synthesis involved nucleophilic substitution and was characterized by single-crystal X-ray diffraction, showing significant antitumor activity against MCF-7, highlighting the potential pharmaceutical applications of such compounds (Gao et al., 2015).
Chemical Reactivity and Potential Applications
The chemical reactivity of related cyclopenta[b]thiophene derivatives has been extensively studied, providing insights into their potential applications. For example, the reaction of 3-cyano-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with enaminonitriles has been explored, leading to compounds with antimicrobial activities, suggesting a pathway to discovering new antimicrobial agents (Mohareb et al., 2002).
Another study focused on the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines, starting from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, indicating the versatility of these compounds in synthesizing various heterocyclic compounds, which could have diverse pharmaceutical applications (El-Kashef et al., 2007).
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral potential of compounds related to 3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has been a significant focus of research. For instance, compounds synthesized from cyclopenta[b]thiophene derivatives have been tested for their antimicrobial and antiviral activities, indicating their potential in developing new therapeutic agents (Kumara et al., 2009).
Mecanismo De Acción
Target of Action
It is known that thiophene-based analogs and pyridine derivatives, which are part of the compound’s structure, have been studied extensively for their biological activities . They have shown to interact with a variety of biological targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .
Mode of Action
For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . On the other hand, indole derivatives, which share some structural similarities with pyridine, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
It is known that thiophene and pyridine derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Propiedades
IUPAC Name |
(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(5-chloropyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-7-4-5-9(16-6-7)12(17)11-8-2-1-3-10(8)18-13(11)15/h4-6H,1-3,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAWKMZRQKUVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)C3=NC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1797776-22-7 | |
| Record name | 3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-Amino-5-(2-thienyl)phenyl]-2-(1-piperazinyl)-6-quinolinecarboxamide](/img/structure/B1379075.png)





![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)
![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)